2-Ethoxy-3-fluoro-5-methylbenzoic acid
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Overview
Description
2-Ethoxy-3-fluoro-5-methylbenzoic acid is an organic compound with the molecular formula C10H11FO3. It is a derivative of benzoic acid, characterized by the presence of ethoxy, fluoro, and methyl substituents on the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-3-fluoro-5-methylbenzoic acid can be achieved through several organic synthetic methods. One common approach involves the nucleophilic fluorination of 1-arylbenziodoxolones using fluoride salts in polar aprotic solvents . This method is advantageous due to its high yield and selectivity.
Industrial Production Methods
Industrial production of this compound typically involves large-scale organic synthesis techniques. These methods often utilize readily available starting materials and efficient catalytic processes to ensure high yield and purity. The specific conditions, such as temperature, pressure, and solvent choice, are optimized to maximize production efficiency .
Chemical Reactions Analysis
Types of Reactions
2-Ethoxy-3-fluoro-5-methylbenzoic acid undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This reaction involves the substitution of a hydrogen atom on the benzene ring with an electrophile.
Nucleophilic Substitution: The ethoxy group can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as bromine or nitric acid in the presence of a catalyst like iron(III) chloride are commonly used.
Nucleophilic Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents are typical.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, bromination of this compound yields 2-Ethoxy-3-fluoro-5-bromomethylbenzoic acid .
Scientific Research Applications
2-Ethoxy-3-fluoro-5-methylbenzoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Ethoxy-3-fluoro-5-methylbenzoic acid involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit or activate enzymes by binding to their active sites. The presence of the fluoro group enhances its ability to form strong interactions with target molecules, thereby modulating their activity .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-Ethoxy-3-fluoro-5-methylbenzoic acid is unique due to the combination of its substituents, which confer distinct chemical and physical properties. The ethoxy group increases its solubility in organic solvents, while the fluoro group enhances its reactivity and stability. These features make it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C10H11FO3 |
---|---|
Molecular Weight |
198.19 g/mol |
IUPAC Name |
2-ethoxy-3-fluoro-5-methylbenzoic acid |
InChI |
InChI=1S/C10H11FO3/c1-3-14-9-7(10(12)13)4-6(2)5-8(9)11/h4-5H,3H2,1-2H3,(H,12,13) |
InChI Key |
IEUGKUNUDGTTFN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1F)C)C(=O)O |
Origin of Product |
United States |
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